

A Technical Guide to Boc-D-beta-homophenylalanine for Researchers

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Compound of Interest

Compound Name: *Boc-d-beta-homophenylalanine*

Cat. No.: *B613744*

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This technical guide provides essential information on **Boc-D-beta-homophenylalanine**, a key building block in peptide synthesis and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development. This document outlines its chemical properties, provides a detailed experimental protocol for its use in solid-phase peptide synthesis, and illustrates the synthesis workflow.

Core Properties of Boc-D-beta-homophenylalanine

Boc-D-beta-homophenylalanine is a derivative of the non-proteinogenic amino acid D-beta-homophenylalanine. The tert-butoxycarbonyl (Boc) protecting group on the amine enhances its utility in peptide synthesis by preventing unwanted side reactions.

Property	Value	Citations
CAS Number	101555-61-7	[1] [2] [3] [4]
Molecular Weight	279.33 g/mol	[1] [4]
Molecular Formula	C ₁₅ H ₂₁ NO ₄	[1] [2] [3] [4]
Synonyms	(R)-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoic acid, Boc-D-β-HoPhe-OH	[2] [3] [4]

Application in Drug Discovery: DPP-IV Inhibitors

Boc-D-beta-homophenylalanine and its derivatives are crucial intermediates in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors.[4] DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[5] The beta-amino acid structure is a key pharmacophore that interacts with the active site of the DPP-IV enzyme.[6]

Experimental Protocol: Boc Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed methodology for the incorporation of **Boc-D-beta-homophenylalanine** into a peptide chain using manual Boc solid-phase peptide synthesis.

Materials and Reagents:

- Appropriate resin (e.g., Merrifield resin for a peptide acid, MBHA resin for a peptide amide)
- **Boc-D-beta-homophenylalanine** and other required Boc-protected amino acids
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- Coupling agents (e.g., HBTU, HOBt)
- Dimethylformamide (DMF)
- Isopropyl alcohol (IPA)
- Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT)
- Cold diethyl ether

Procedure:

- Resin Swelling:

- Place the desired amount of resin in a reaction vessel.
- Add DCM to completely cover the resin.
- Allow the resin to swell for 30-60 minutes with gentle agitation.
- Drain the solvent by filtration.
- **N α -Boc Deprotection:**
 - Add a 50% solution of TFA in DCM to the swollen resin.^[7]
 - Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.^[7]
 - Drain the solution and add a fresh 50% TFA/DCM solution.
 - Agitate the mixture for an additional 15-25 minutes for complete deprotection.^{[1][7]}
 - Drain the TFA solution and wash the resin multiple times with DCM and IPA to remove residual acid.^[7]
- **Neutralization:**
 - Wash the peptide-resin with a 5% solution of DIEA in DCM to neutralize the N-terminal ammonium salt.
 - Agitate for 1-2 minutes and drain. Repeat this step.
 - Wash the resin several times with DCM to remove excess DIEA.
- **Coupling of **Boc-D-beta-homophenylalanine**:**
 - Dissolve 2-4 equivalents of **Boc-D-beta-homophenylalanine** and a coupling agent (e.g., HBTU/HOBt) in DMF or a DCM/DMF mixture.^[7]
 - Add this solution to the neutralized peptide-resin.
 - Add 4-6 equivalents of DIEA to initiate the coupling reaction.^[7]

- Agitate the reaction mixture at room temperature for 1-2 hours.
- Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test indicates a complete reaction.
- Chain Elongation:
 - Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
- Final Cleavage and Deprotection:
 - Once the peptide synthesis is complete, wash the final peptide-resin with DCM and dry it under vacuum.
 - Add a cleavage cocktail, such as Reagent K, to the dried peptide-resin to cleave the peptide from the resin and remove side-chain protecting groups.
 - After the reaction, carefully evaporate the strong acid under a stream of nitrogen.
 - Precipitate the crude peptide with cold diethyl ether.
 - Collect the peptide by filtration or centrifugation and wash it multiple times with cold ether.
 - Dry the final peptide product under vacuum.
- Purification:
 - The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).^[7]

Synthesis Workflow Diagram

The following diagram illustrates the cyclical process of Boc solid-phase peptide synthesis.



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Caption: Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.

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